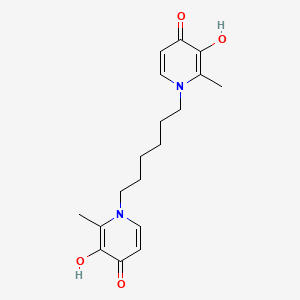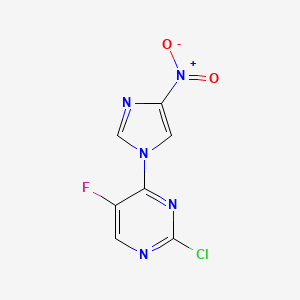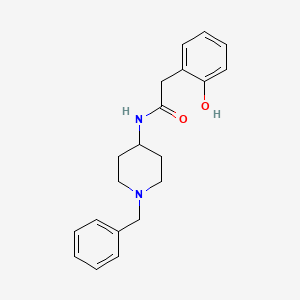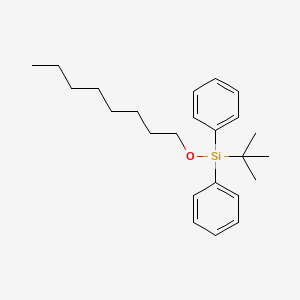![molecular formula C11H22O3 B14285184 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol CAS No. 141418-51-1](/img/structure/B14285184.png)
1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol is an organic compound with a complex structure that includes both ether and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol typically involves the reaction of but-1-en-1-ol with 3-butoxypropan-2-ol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions often include controlled temperatures and the use of solvents like tetrahydrofuran (THF) to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and yield. Purification of the product is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of but-1-en-1-one or but-1-en-1-al.
Reduction: Formation of but-1-en-1-ol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol exerts its effects involves interactions with various molecular targets. The ether and alcohol groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic attack and electrophilic addition, depending on the specific reaction conditions.
Comparison with Similar Compounds
- 1-[(But-1-en-1-yl)oxy]-2-butoxyethane
- 1-[(But-1-en-1-yl)oxy]-4-butoxybutane
Comparison: 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol is unique due to its specific combination of ether and alcohol functional groups, which provide distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability and versatility in chemical reactions.
Properties
CAS No. |
141418-51-1 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-but-1-enoxy-3-butoxypropan-2-ol |
InChI |
InChI=1S/C11H22O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h5,7,11-12H,3-4,6,8-10H2,1-2H3 |
InChI Key |
VIWMDJZLHUTBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(COC=CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)



![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)



![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
